(3|A,5|A,17|A)-19-Norpregnane-3,17-diol
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Overview
Description
(3|A,5|A,17|A)-19-Norpregnane-3,17-diol is a synthetic steroid compound It is a derivative of norpregnane, which is a class of steroids characterized by the absence of a carbon atom at the 19th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,5|A,17|A)-19-Norpregnane-3,17-diol typically involves multiple steps, starting from readily available steroid precursors. One common method involves the oxidation of delta 8 estradiol methyl ether under Oppenauer conditions using benzaldehyde, butylated hydroxytoluene (BHT), and aluminum isopropoxide to form the corresponding 17-ketone . This intermediate is then subjected to further chemical transformations to introduce the necessary functional groups at the 3 and 17 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above but optimized for higher yields and purity. The use of microbiological hydroxylation to introduce hydroxyl groups at specific positions is also a practical approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3|A,5|A,17|A)-19-Norpregnane-3,17-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can revert these ketones back to hydroxyl groups.
Scientific Research Applications
(3|A,5|A,17|A)-19-Norpregnane-3,17-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and potential as a hormone analog.
Medicine: Investigated for its potential therapeutic effects, including hormone replacement therapy and contraceptive applications.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3|A,5|A,17|A)-19-Norpregnane-3,17-diol involves its interaction with steroid hormone receptors in the body. It can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The specific molecular targets and pathways involved depend on the context of its use, such as its role in hormone replacement therapy or as a contraceptive agent .
Comparison with Similar Compounds
Similar Compounds
Desogestrel: A synthetic progestin used in oral contraceptives.
Etonogestrel: Another synthetic progestin used in contraceptive implants and vaginal rings.
Uniqueness
(3|A,5|A,17|A)-19-Norpregnane-3,17-diol is unique due to its specific structural modifications, which confer distinct biological activities compared to other similar compounds. Its ability to interact with steroid hormone receptors and modulate their activity makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNWXDDDXQJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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